3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound 43 [PMID: 26751273] is an orally active tetrahydropyrazolopyridine sphingosine 1-phosphate receptor 3-sparing sphingosine 1-phosphate receptor 1 agonist . This synthetic organic compound has shown significant potential in pharmacological applications, particularly in the modulation of immune responses.
准备方法
The synthesis of compound 43 involves multiple steps, starting with the preparation of the core tetrahydropyrazolopyridine structure. The reaction conditions typically include the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .
化学反应分析
Compound 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Compound 43 has been extensively studied for its applications in scientific research. In chemistry, it is used as a tool to study sphingosine 1-phosphate receptor signaling pathways. In biology, it helps in understanding immune cell trafficking and regulation. In medicine, compound 43 has potential therapeutic applications in treating autoimmune diseases such as multiple sclerosis . Additionally, it has industrial applications in drug discovery and development .
作用机制
The mechanism of action of compound 43 involves its selective agonism of sphingosine 1-phosphate receptor 1 while sparing sphingosine 1-phosphate receptor 3. This selective activation leads to the internalization and degradation of sphingosine 1-phosphate receptor 1, resulting in the suppression of immune cell autoreactivity in target tissues . The molecular targets and pathways involved include the modulation of immune cell trafficking and signaling pathways .
相似化合物的比较
Compound 43 is unique in its selective agonism of sphingosine 1-phosphate receptor 1 while sparing sphingosine 1-phosphate receptor 3. Similar compounds include fingolimod, siponimod, ponesimod, and ozanimod, which are also sphingosine 1-phosphate receptor modulators. compound 43’s selectivity makes it a promising candidate for therapeutic applications with potentially fewer side effects .
属性
分子式 |
C21H24ClN5O3S |
---|---|
分子量 |
462.0 g/mol |
IUPAC 名称 |
3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid |
InChI |
InChI=1S/C21H24ClN5O3S/c1-12(2)30-18-5-4-14(10-16(18)22)20-23-24-21(31-20)27-13(3)15-11-26(9-7-19(28)29)8-6-17(15)25-27/h4-5,10,12H,6-9,11H2,1-3H3,(H,28,29) |
InChI 键 |
BGAJNPLDJJBRHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CN(CCC2=NN1C3=NN=C(S3)C4=CC(=C(C=C4)OC(C)C)Cl)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。